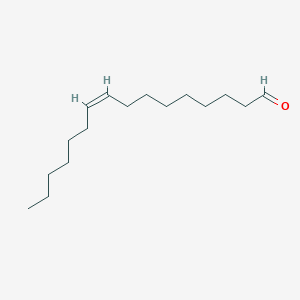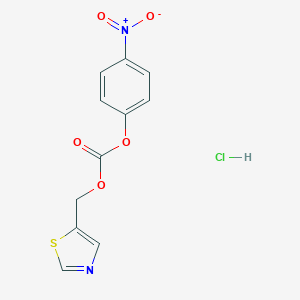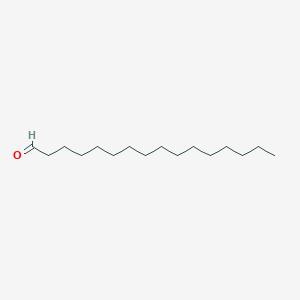
3-((3S,4S)-3,4-二甲基哌啶-4-基)苯酚
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of complex phenolic compounds often involves strategic reactions that introduce various substituents to the phenol core. For instance, the synthesis of 2-(inden-3-yl)-4,6-di-tert-butylphenol and its derivatives was achieved through reactions that introduced methyl groups at specific positions on the indenyl ring . Similarly, the synthesis of 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts involved breaking the symmetry of a related molecule to prevent centrosymmetrical arrangement in the crystalline state . Another example is the regioselective synthesis of a branched isomer of nonylphenol, 4-(3',6'-dimethyl-3'-heptyl)phenol, which was accomplished using a Friedel-Crafts reaction between anisole and 3-bromo-3,6-dimethylheptane . These methods highlight the versatility of synthetic approaches in creating phenolic compounds with varying substituents and structural complexities.
Molecular Structure Analysis
The molecular structures of these phenolic compounds are characterized by their substituents and the spatial arrangement of these groups. X-ray diffraction studies have revealed the solid-state structures of certain indenyl-phenol derivatives, showing torsion angles between the vinyl group and phenoxy ring, and the presence of different diastereoisomers in the solid state . The molecular structure of 3-methyl-4-(2,4,6-triphenylpyridinium-1-yl)-phenolate salts was determined to be influenced by the counterions present, which led to different crystal packing arrangements . These structural analyses are crucial for understanding the properties and reactivity of these compounds.
Chemical Reactions Analysis
The reactivity of phenolic compounds is significantly influenced by the substituents attached to the phenol core. For example, the introduction of methyl groups can restrict rotation around certain bonds, as observed in the NMR spectra of indenyl-phenol derivatives . The reaction of phenols with [CpTiCl3] in the presence of pyridine has been used to generate mono-aryloxides, indicating the potential for these phenols to participate in complexation reactions . The choice of counterions in the synthesis of phenolate salts can also affect the resulting chemical structure and its properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of phenolic compounds are determined by their molecular structure and the nature of their substituents. For instance, the log K(ow) value, water solubility, vapor pressure, and Henry's Law constant of a nonylphenol isomer were determined to predict its behavior in aquatic ecosystems . These properties are essential for understanding the environmental impact and distribution of such compounds. The presence of different diastereoisomers in solution and their stability at high temperatures can also provide insights into the physical properties of these molecules .
科学研究应用
酚类化合物简介
酚类化合物,包括 3-((3S,4S)-3,4-二甲基哌啶-4-基)苯酚,是一类广泛的化学物质,因其多样的生物和药理特性而广为人知。这些化合物以其抗氧化活性、抗菌特性以及治疗各种代谢相关疾病的潜力而闻名。虽然在现有文献中未直接发现所讨论的具体化合物,但对类似酚类化合物研究的见解为理解潜在应用提供了有用的背景。
生物和药理作用
绿原酸 (CGA) 是一种与 3-((3S,4S)-3,4-二甲基哌啶-4-基)苯酚性质相似的酚类化合物,具有重要的生物和治疗作用,包括抗氧化、抗炎、保肝和神经保护作用。CGA 对脂质代谢和葡萄糖调节的影响表明,可以探索类似的酚类化合物对管理糖尿病、肥胖和心血管疾病等疾病的疗效 (Naveed 等,2018).
抗癌潜力
酚类化合物因其抗癌特性而受到研究。肉桂酸衍生物与酚类化合物具有相似的结构,已显示出作为传统和合成抗肿瘤剂的希望。这些化合物的多种生物活性,包括它们对细胞分裂周期停滞、细胞凋亡和自噬的影响,强调了 3-((3S,4S)-3,4-二甲基哌啶-4-基)苯酚在肿瘤学中的潜在研究应用 (De、Baltas 和 Bedos-Belval,2011).
环境应用
除了药理作用外,酚类化合物在环境科学中也发挥着重要作用。它们在各种生态系统中的存在、潜在毒性和降解途径对于理解环境污染以及制定去除和管理酚类污染物的策略至关重要。对酚类环境光化学的研究,包括它们的直接和间接光解,提供了对这些化合物在天然水系统中归宿的见解 (Rayne、Forest 和 Friesen,2009).
属性
IUPAC Name |
3-[(3S,4S)-3,4-dimethylpiperidin-4-yl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10-9-14-7-6-13(10,2)11-4-3-5-12(15)8-11/h3-5,8,10,14-15H,6-7,9H2,1-2H3/t10-,13+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZDAOSDNCHKFE-MFKMUULPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC1(C)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCC[C@]1(C)C2=CC(=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3S,4S)-3,4-Dimethylpiperidin-4-yl)phenol | |
CAS RN |
119193-27-0 |
Source


|
| Record name | rel-3-[(3R,4R)-3,4-Dimethyl-4-piperidinyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119193-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

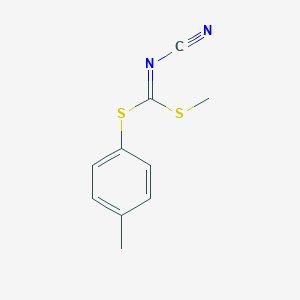
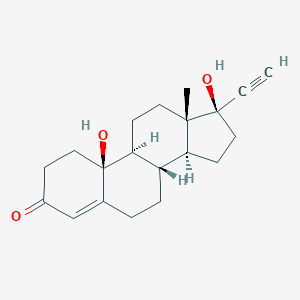
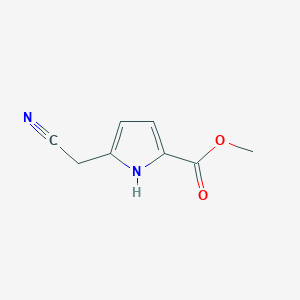
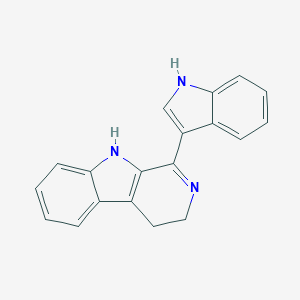
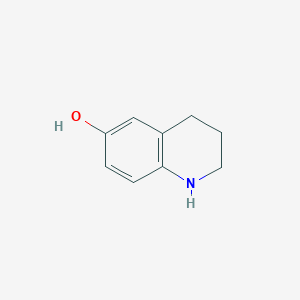
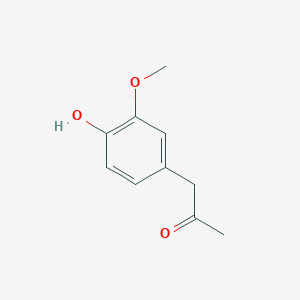
![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
